5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one

Medicinal Chemistry Drug Design Physicochemical Property

Researchers frequently struggle to source fluoropyrimidine isomers with consistent positional purity, leading to failed SAR campaigns and wasted lead optimization cycles. 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one (CAS 1597-37-1) addresses this by providing a single, well-defined secondary amine handle on a fluorinated pyrimidinone core. - Constrained hinge-binding motif: the N-methyl group mimics natural substrate hydrophobic contacts while blocking off-target interactions seen with primary amine analogs like 5-fluorocytosine. - Differentiated physicochemical profile: computed LogP of 0.02 and TPSA of 57.78 Ų enable balanced membrane permeability and systemic movement in planta, properties that polar isomers (LogP -1.04) cannot replicate. - Supply chain reliability: supplied at ≥98% purity with a single rotatable bond, this building block is optimized for parallel synthesis and DNA-encoded library (DEL) production where reproducible conjugate addition is critical.

Molecular Formula C5H6FN3O
Molecular Weight 143.12 g/mol
CAS No. 1597-37-1
Cat. No. B074243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one
CAS1597-37-1
Molecular FormulaC5H6FN3O
Molecular Weight143.12 g/mol
Structural Identifiers
SMILESCNC1=C(C=NC(=O)N1)F
InChIInChI=1S/C5H6FN3O/c1-7-4-3(6)2-8-5(10)9-4/h2H,1H3,(H2,7,8,9,10)
InChIKeyHHCIGERYCJXKQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one: Chemical & Procurement Profile


5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one (CAS 1597-37-1) is a heterocyclic pyrimidinone characterized by a fluorine atom at the 5-position and a methylamino group at the 6-position of the pyrimidine ring [1]. With a molecular formula of C5H6FN3O and a molecular weight of 143.12 g/mol, it is a foundational building block in medicinal chemistry and agrochemical research [1]. Its structure suggests potential for diverse biological interactions, and it is commonly supplied at a purity of ≥98% for research applications . The compound's unique substitution pattern distinguishes it from other fluorinated pyrimidines, making it a non-interchangeable intermediate for specific synthetic pathways.

Workflow Medicinal chemistry building block
Selection Positional fluoropyrimidine scaffold
Procurement Supplied at ≥98% purity for SAR studies

5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one: Substitution Incompatibility


In-class fluoropyrimidines cannot be interchanged due to the highly positional-dependent nature of their physicochemical properties and biological activity . While several isomers share the molecular formula C5H6FN3O, they exhibit distinct hydrogen-bonding capacities and lipophilicities. For instance, 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one has a computed LogP of 0.02370 and a topological polar surface area (TPSA) of 57.78 Ų . In comparison, its close structural analog 5-fluorocytosine (5-fluoro-6-amino-1H-pyrimidin-2-one), which lacks N-methylation, displays a significantly different LogP of -1.04 [1]. This ten-fold difference in predicted lipophilicity directly impacts membrane permeability and metabolic stability, making isomer or simple analog substitution invalid for structure-activity relationship (SAR) studies or lead optimization campaigns .

Target compound
5-Fluorocytosine
N-methylation increases computed LogP, which may shift membrane permeability and metabolic stability profiles away from the non-methylated analog.
Target compound
Isomeric fluoropyrimidines
Different substitution patterns alter TPSA and hydrogen-bonding capacity; direct replacement may invalidate SAR conclusions.
Target compound
Dimethylamino analog
Additional rotatable bonds in tertiary amine analogs introduce conformational entropy that may reduce binding affinity in constrained pockets.

5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one: Quantified Differentiation


Lipophilicity Advantage Over 5-Fluorocytosine

The N-methylation on the 6-amino group increases the lipophilicity of 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one by over one log unit compared to its non-methylated analog, 5-fluorocytosine. While not a direct measurement of biological activity, this computed property is a critical differentiator for CNS drug discovery programs where passive permeability is required [1].

Lipophilicity vs. 5-FC
Class-level inference
LogP: 0.02
Δ LogP ≈ 1.06 vs. 5-Fluorocytosine
Reported LogP supports permeability screening context
Computed via XLogP3; experimental validation required for target-specific models
Medicinal Chemistry Drug Design Physicochemical Property

Hydrogen Bonding Profile vs. Fluoropyrimidine Isomers

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to form hydrogen bonds and its oral bioavailability. The target compound's TPSA of 57.78 Ų is distinct from other C5H6FN3O isomers due to its specific substitution pattern. This property allows for a differentiated interaction map with biological targets .

H-Bond Profile vs. Isomer
Class-level inference
TPSA: 57.78 Ų
Δ TPSA = 2.99 Ų vs. isomeric analog
Quantifiable TPSA difference supports differentiated interaction mapping
Class-level computed property; source-specific review advised
Computational Chemistry Lead Optimization Pharmacodynamics

Conformational Restriction vs. Dimethylamino Analog

The presence of a secondary amine (methylamino) instead of a tertiary amine (dimethylamino) provides a constrained conformational profile. The target compound has exactly one rotatable bond, whereas a 5-fluoro-6-(dimethylamino) analog would possess an additional rotatable bond, leading to higher conformational entropy and potentially lower binding affinity to targets that require a specific orientation [1].

Conformational Restriction
Class-level inference
Rotatable Bonds: 1
Δ = 1 vs. dimethylamino analog
Lower rotatable bond count may reduce entropic binding penalty
Data to verify for specific kinase targets; class-level inference
Conformational Analysis Target Engagement Medicinal Chemistry

Procurement Cost Advantage

For bulk procurement in lead optimization campaigns, the price point per gram is a critical differentiator. As of 2024, 5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one was available at a cost of $12.88 per gram for a 500mg unit (≥98% purity) . This represents a significant economic advantage over structurally similar, but niche, building blocks that often exceed $50/gram, enabling the synthesis of larger, more definitive compound libraries within budget constraints .

Procurement Context
Supporting evidence
$12.88/g (≥98% purity)
$37.12/g savings vs. niche building blocks
Reported cost context supports library synthesis planning
Commercial pricing from Aladdin Scientific, accessed 2024; verify current quote
Chemical Sourcing Lead Optimization Medicinal Chemistry

5-Fluoro-6-(methylamino)pyrimidin-2(1H)-one: Research & Industrial Applications


Kinase Inhibitor Scaffold Optimization

The compound's single rotatable bond and secondary amine serve as a constrained hinge-binding motif for ATP-competitive kinase inhibitors. The N-methyl group mimics the hydrophobic interactions of a natural substrate's methyl group while blocking off-target interactions seen with primary amines, making it a superior starting scaffold for selective kinase profiling compared to 5-fluorocytosine [1].

DNMT Probe Synthesis

Derivatives of this compound are integrated into oligonucleotides to study DNA methyltransferase (DNMT) inhibition. The N-methylation alters the covalent complex formation kinetics with DNMT enzymes relative to 5-fluorocytosine, providing a tool to distinguish between mechanism-based inhibition and simple competitive binding [2].

Agrochemical Fungicide Lead Discovery

As a 5-fluoro pyrimidine derivative, this building block is used to synthesize candidates targeting ascomycete and basidiomycete fungi. Its distinct LogP of 0.02 offers a balanced hydrophilicity that is often desirable for systemic movement in plants, a property that sets it apart from more polar analogs that may not be translocated effectively [3].

Late-Stage Functionalization & Library Synthesis

With a commercial purity of ≥98% and a cost of $12.88/g, this compound is ideally suited as a core building block for parallel synthesis and DNA-encoded library (DEL) production, where high chemical stability and a single reactive handle (the secondary amine) are essential for reliable conjugate addition reactions .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold optimization
Constrained hinge-binding motif
Kinase selectivity profiling review
DNMT probe synthesis
N-methylation for kinetic complex formation
Mechanism-based vs. competitive binding review
Agrochemical fungicide lead discovery
Balanced lipophilicity (LogP context)
Systemic translocation in plant models
Late-stage functionalization & library synthesis
Single reactive handle & procurement cost context
DEL production and parallel synthesis compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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